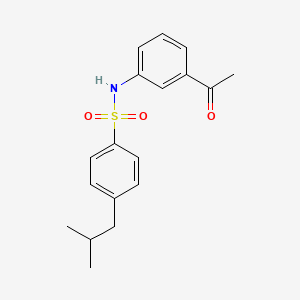![molecular formula C22H18N2OS B5836457 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5836457.png)
3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone, also known as PTQ, is a small molecule compound that has gained attention in the scientific community due to its potential applications in various research fields. PTQ is a heterocyclic compound that contains a quinazoline ring system, which makes it a valuable target for synthetic chemists and medicinal chemists.
作用機序
The mechanism of action of 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation. 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone has also been found to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone is also a small molecule compound, which makes it easier to study its mechanism of action and biochemical effects. However, one of the limitations of using 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone in lab experiments is its low solubility in water, which may limit its bioavailability and affect its efficacy.
将来の方向性
There are several future directions for the research on 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its pharmacological properties. Further studies on the mechanism of action of 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone may also lead to the discovery of new therapeutic targets for the treatment of cancer and neurodegenerative diseases. Additionally, the development of 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone derivatives with improved solubility and bioavailability may enhance its potential as a drug candidate.
合成法
The synthesis of 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone involves a multi-step process that requires the use of various reagents and catalysts. One of the commonly used synthesis methods involves the reaction of 2-phenylethylamine with 2-chloro-3-phenylquinazolin-4(3H)-one in the presence of a base such as potassium carbonate. This reaction yields 2-[(2-phenylethyl)amino]-3-phenylquinazolin-4(3H)-one, which is then reacted with thioacetic acid to form 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone. The yield of this reaction is typically around 60-70%, which makes it a relatively efficient synthesis method.
科学的研究の応用
3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone has been found to have potential applications in various research fields, including medicinal chemistry, cancer research, and neuroscience. In medicinal chemistry, 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs. In cancer research, 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neuroscience, 3-phenyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
3-phenyl-2-(2-phenylethylsulfanyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c25-21-19-13-7-8-14-20(19)23-22(24(21)18-11-5-2-6-12-18)26-16-15-17-9-3-1-4-10-17/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHGNMUIUFGUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5836386.png)
![1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5836400.png)
![N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836407.png)
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5836413.png)



![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)



![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5836449.png)

